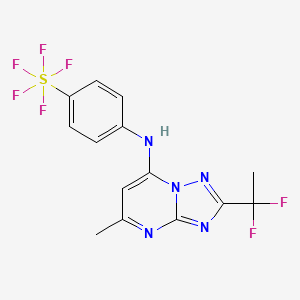
DSM265
Cat. No. B607214
M. Wt: 415.33 g/mol
InChI Key: OIZSVTOIBNSVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238653B2
Procedure details


A suspension of Intermediate 3 (5.84 g, 25.09 mmol) and 4-aminophenylsulfur pentafluoride (MANCHESTER, 5.5 g, 25.09 mmol) in ethanol (150 mL) was heated at 50° C. for 1 h. Heating resulted in the precipitation of a solid. The reaction mixture was concentrated under vacuum, redissolved in DCM (300 mL) and washed with aq. Na2CO3 (2×350 mL). The organic layer was dried over Na2SO4 and filtered. Then 8 g of silica gel were added and the mixture was concentrated under vacuum to dryness. The residue was purified (silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 50:50%) to afford the title compound as a white solid.



Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9]([C:11]([F:14])([F:13])[CH3:12])[N:10]=[C:6]2[N:5]=[C:4]([CH3:15])[CH:3]=1.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([F:28])([F:27])([F:26])([F:25])[F:24])=[CH:19][CH:18]=1>C(O)C>[F:13][C:11]([C:9]1[N:10]=[C:6]2[N:5]=[C:4]([CH3:15])[CH:3]=[C:2]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([S:23]([F:28])([F:24])([F:25])([F:26])[F:27])=[CH:19][CH:18]=3)[N:7]2[N:8]=1)([F:14])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.84 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=2N1N=C(N2)C(C)(F)F)C
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)S(F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in the precipitation of a solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in DCM (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aq. Na2CO3 (2×350 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 8 g of silica gel were added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under vacuum to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
(silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 50:50%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C)(F)C1=NN2C(N=C(C=C2NC2=CC=C(C=C2)S(F)(F)(F)(F)F)C)=N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
